![molecular formula C12H15N3O2S B6633563 N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide](/img/structure/B6633563.png)
N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide, commonly known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a quinoline-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.
Mechanism of Action
QNZ exerts its biological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation, cancer, and immune responses. QNZ binds to the NF-κB essential modulator (NEMO) protein, which is required for the activation of NF-κB, and prevents its phosphorylation and activation. This leads to the inhibition of NF-κB activity and downstream signaling pathways.
Biochemical and Physiological Effects:
QNZ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce the expression of adhesion molecules, and inhibit the activation of NF-κB. QNZ has also been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and promote the differentiation of Treg cells.
Advantages and Limitations for Lab Experiments
QNZ has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. QNZ has also been shown to have low toxicity and high selectivity for its target. However, there are also limitations to using QNZ in lab experiments. It has limited solubility in water, which can affect its bioavailability and potency. Additionally, QNZ has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on QNZ. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurological disorders. Another direction is to explore the combination of QNZ with other drugs or therapies to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of QNZ and to develop more potent and selective inhibitors of NF-κB signaling.
Synthesis Methods
The synthesis of QNZ involves the reaction between 2-aminoquinoline and N-methyl-2-chloroethanesulfonamide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain QNZ in high purity.
Scientific Research Applications
QNZ has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. QNZ has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, QNZ has been shown to have immunomodulatory effects by inhibiting the differentiation of Th17 cells and promoting the differentiation of Treg cells.
properties
IUPAC Name |
N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-13-18(16,17)9-8-14-12-7-6-10-4-2-3-5-11(10)15-12/h2-7,13H,8-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFIVPKGGYBNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC1=NC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(quinolin-2-ylamino)ethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.